molecular formula C25H24ClN3O4S B12170377 N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Cat. No.: B12170377
M. Wt: 498.0 g/mol
InChI Key: XGIKKHMDKHLHJO-UHFFFAOYSA-N
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Description

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a complex organic compound that features a combination of thiazole, chlorophenyl, and benzazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multi-step organic reactions The benzazepine moiety is then synthesized separately and coupled with the thiazole derivative through a series of condensation and acylation reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of robust purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ketone group to a secondary alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways involving thiazole and benzazepine derivatives.

    Medicine: Due to its structural complexity, it may exhibit pharmacological activity, making it a candidate for drug development.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide involves its interaction with specific molecular targets. The thiazole and benzazepine moieties may interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide: shares structural similarities with other thiazole and benzazepine derivatives.

    1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H24ClN3O4S

Molecular Weight

498.0 g/mol

IUPAC Name

N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide

InChI

InChI=1S/C25H24ClN3O4S/c1-32-21-11-17-8-10-29(25(31)13-18(17)12-22(21)33-2)14-23(30)27-9-7-24-28-20(15-34-24)16-3-5-19(26)6-4-16/h3-6,8,10-12,15H,7,9,13-14H2,1-2H3,(H,27,30)

InChI Key

XGIKKHMDKHLHJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCC3=NC(=CS3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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